molecular formula C11H11ClO4 B1624714 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 39496-87-2

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1624714
Key on ui cas rn: 39496-87-2
M. Wt: 242.65 g/mol
InChI Key: TYBSBVRUMNOIHC-UHFFFAOYSA-N
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Patent
US04088762

Procedure details

A solution of 3-(3-amino-4-methoxybenzoyl) propionic acid (5 g.) in concentrated hydrochloric acid (25 ml.) was diazotised at 0° C by the addition of a solution of sodium nitrate (1.54 g.) in water (5 ml.). This diazo solution was added with stirring to a solution containing hydrated copper sulphate (6.3 g.) and sodium chloride (5.4 g.) in water (20 ml.) to which had been added a solution containing sodium metabisulphite (1.4 g.) and sodium hydroxide (0.9 g.) in water (10 ml.). The mixture was then heated on the steam bath for 30 minutes when a solid separated. The mixture was cooled, the solid collected and washed with cold water. It was crystallised from methanol to yield the product (4.2 g.), m.p. 187°-189° C.
Name
3-(3-amino-4-methoxybenzoyl) propionic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrated copper sulphate
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:5]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6].[N+]([O-])([O-])=O.[Na+].[Cl-:22].[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>Cl.O>[Cl:22][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:5]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[O:6] |f:1.2,3.4,5.6.7,8.9|

Inputs

Step One
Name
3-(3-amino-4-methoxybenzoyl) propionic acid
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)CCC(=O)O)C=CC1OC
Name
Quantity
1.54 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrated copper sulphate
Quantity
6.3 g
Type
reactant
Smiles
Name
Quantity
5.4 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added a solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on the steam bath for 30 minutes when a solid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
It was crystallised from methanol
CUSTOM
Type
CUSTOM
Details
to yield the product (4.2 g.), m.p. 187°-189° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)CCC(=O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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